molecular formula C11H15N B1609975 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 28459-83-8

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1609975
CAS No.: 28459-83-8
M. Wt: 161.24 g/mol
InChI Key: LTJQRZGEPZQDLX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines It is characterized by the presence of a tetrahydroisoquinoline core with two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves the Pictet-Spengler reaction. This reaction typically involves the condensation of a phenylethylamine derivative with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . For instance, the reaction of phenylethylamine with isobutyraldehyde in the presence of hydrochloric acid at elevated temperatures can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Alkyl halides and alkyl sulfonates are typical reagents for N-alkylation reactions.

Major Products Formed

The major products formed from these reactions include various N-alkylated tetrahydroisoquinoline derivatives and iminium salts .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the two methyl groups at the third carbon atom.

    3,4-Dihydroisoquinoline: Contains a double bond between the third and fourth carbon atoms.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Has a methyl group attached to the nitrogen atom.

Uniqueness

3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of two methyl groups at the third carbon atom, which can influence its chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

3,3-dimethyl-2,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJQRZGEPZQDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450772
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28459-83-8
Record name 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of naphthalene (5.8 g, 0.045 mol) in dimethoxyethane (50 mL) was added sodium metal (1.09 g, 0.039 mol.). The mixture was allowed to stir for four (4) hours until a dark green color persisted. To this was added of N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (5.0 g, 0.016 mol.) in 20 mL of dimethoxymethane. The reaction was monitored by gas chromatography. When the reaction was complete (≈2 hours), the mixture was quenched with saturated sodium chloride (70 mL). The mixture was partitioned between ethyl acetate (250 mL) and 10% HCL (250 mL) and the organic layer was discarded. 10% Sodium hydroxide was added to the aqueous layer until a pH=7 was obtained. The aqueous layer was further extracted over methylene chloride (2×100 mL), dried over magnesium sulfate, filtered and concentrated (25° C./150 torr) to produce 2.2 g (86%) of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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